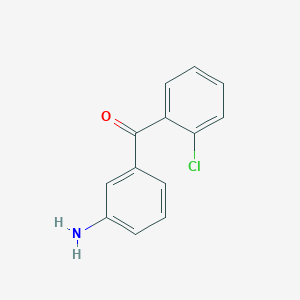

(3-Aminophenyl)(2-chlorophenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQDESIHNRSKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596069 | |

| Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-34-1 | |

| Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Aminophenyl 2 Chlorophenyl Methanone

Established Reaction Pathways for Substituted Methanone (B1245722) Synthesis

The formation of the central carbonyl bridge between two aryl rings in substituted methanones can be achieved through several strategic approaches, including electrophilic aromatic substitution, oxidation of precursors, and nucleophilic addition reactions.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

One of the most fundamental and widely employed methods for synthesizing aryl ketones is the Friedel-Crafts acylation. wikipedia.orgchemguide.co.uk Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orgkhanacademy.org The reaction proceeds via electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile. khanacademy.org A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents polysubstitution. chemguide.co.uk

The general mechanism involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl halide. This complex then generates a highly electrophilic acylium ion, which is attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and regenerates the catalyst, yielding the aryl ketone. wikipedia.orgkhanacademy.org

The efficiency and regioselectivity of Friedel-Crafts acylation are heavily influenced by the nature of the substituents on the aromatic ring. Aromatic substrates bearing electron-donating groups (activating groups) such as alkyl or methoxy (B1213986) groups are more nucleophilic and thus react more readily than unsubstituted benzene (B151609). These activating groups typically direct the incoming acyl group to the ortho and para positions. However, due to steric hindrance from the bulky acylium ion-catalyst complex, the para-substituted product is often predominantly formed. libretexts.org For instance, the acylation of toluene (B28343) (methylbenzene) results almost exclusively in the 4-substituted product. libretexts.org Conversely, aromatic rings with strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -COOH) are generally too unreactive to undergo Friedel-Crafts acylation. chemguide.co.uk

Polyphosphoric acid (PPA) is a viscous liquid mixture of phosphoric acids that serves as both a powerful dehydrating agent and a Brønsted acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations. It is often used for both intermolecular and intramolecular acylations. PPA's high viscosity requires reactions to be conducted at elevated temperatures (typically above 60°C) to facilitate stirring. Its powerful dehydrating properties are advantageous in reactions that produce water, helping to drive the equilibrium toward the products. PPA has been successfully used to catalyze the acylation of various aromatic compounds with carboxylic acids, providing a convenient alternative to the use of acyl halides and Lewis acids.

Oxidation Protocols in Methanone Synthesis

An alternative synthetic route to methanones involves the oxidation of a pre-formed diarylmethane or a secondary diaryl alcohol. This strategy is particularly useful when the desired substitution pattern is not readily accessible through direct Friedel-Crafts acylation.

The oxidation of the benzylic methylene (B1212753) group in diarylmethanes to a carbonyl group is a key transformation. nih.govresearchgate.net Various oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, and peroxides like tert-butyl hydroperoxide (TBHP). researchgate.net For example, copper coordination complexes have been shown to catalyze the oxidation of diphenylmethane (B89790) to benzophenone (B1666685) using TBHP. researchgate.net

Another common approach is the oxidation of secondary alcohols. Diaryl-substituted secondary alcohols can be prepared through methods like the Grignard reaction (discussed in 2.1.3) and subsequently oxidized to the corresponding ketone. A wide array of reagents is available for the oxidation of secondary alcohols to ketones, offering high yields and chemoselectivity. organic-chemistry.orglibretexts.org These include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and systems based on dimethyl sulfoxide (B87167) (DMSO) like the Swern and Pfitzner-Moffatt oxidations. organic-chemistry.orglibretexts.org More modern, environmentally friendly methods utilize catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant such as sodium hypochlorite. beilstein-journals.orgnih.gov

Interactive Data Table: Common Oxidizing Agents for Methanone Synthesis

| Precursor Type | Oxidizing Agent/System | Product | Notes |

| Diaryl-sec-alcohol | Chromic Acid (H₂CrO₄) | Diaryl methanone | Strong oxidant; prepared from CrO₃ and H₂SO₄. libretexts.org |

| Diaryl-sec-alcohol | Pyridinium Chlorochromate (PCC) | Diaryl methanone | Milder reagent, prevents over-oxidation. libretexts.org |

| Diaryl-sec-alcohol | TEMPO/NaOCl | Diaryl methanone | Catalytic, often high-yielding and selective. organic-chemistry.org |

| Diarylmethane | Potassium Permanganate (KMnO₄) | Diaryl methanone | Powerful, can lead to over-oxidation if not controlled. |

| Diarylmethane | tert-Butyl Hydroperoxide (TBHP) | Diaryl methanone | Often used with a metal catalyst. researchgate.net |

Nucleophilic Addition Reactions in Benzophenone Synthesis

Nucleophilic addition reactions provide a powerful method for constructing the carbon skeleton of benzophenones, which can then be oxidized if necessary. A classic example is the addition of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to a benzaldehyde (B42025) or a related carbonyl compound.

For instance, the reaction of a phenylmagnesium bromide with a substituted benzaldehyde will produce a diaryl-substituted secondary alcohol after an aqueous workup. As detailed in the previous section, this secondary alcohol can be readily oxidized to the desired benzophenone. This two-step sequence (nucleophilic addition followed by oxidation) is a versatile and reliable method for preparing unsymmetrically substituted benzophenones. The choice of nucleophile and electrophile allows for precise control over the substitution pattern on both aromatic rings.

Targeted Synthesis of (3-Aminophenyl)(2-chlorophenyl)methanone and Analogues

The synthesis of a specifically substituted methanone like this compound requires a strategic approach that considers the directing effects and reactivity of the substituents on both rings. A direct Friedel-Crafts acylation is challenging due to the presence of the deactivating chloro group and the acid-sensitive amino group. Therefore, a multi-step synthesis involving a precursor functional group is a more viable pathway.

A logical synthetic route involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group.

Step 1: Friedel-Crafts Acylation. The reaction of chlorobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be the initial step. The nitro group is strongly deactivating, while the chloro group is deactivating but ortho-, para-directing. The acylation of chlorobenzene is known to produce a mixture of isomers, with the para-substituted product (4-chlorobenzophenone) being the major one. rsc.org However, the ortho-substituted product, (2-chlorophenyl)(3-nitrophenyl)methanone, is also formed in smaller but significant amounts and can be isolated from the reaction mixture. rsc.org

Step 2: Reduction of the Nitro Group. The isolated (2-chlorophenyl)(3-nitrophenyl)methanone intermediate is then subjected to a reduction step to convert the nitro group to the target amino group. This transformation is a standard procedure in organic synthesis. Several reagents are effective for this purpose, including catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reductions, such as using iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). nih.govresearchgate.net This step yields the final product, this compound. This synthetic strategy is supported by analogous preparations reported in the literature for similar aminobenzophenone derivatives. researchgate.netgoogle.com

Interactive Data Table: Proposed Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | Chlorobenzene | 3-Nitrobenzoyl chloride | AlCl₃ (Lewis Acid) | (2-Chlorophenyl)(3-nitrophenyl)methanone |

| 2 | (2-Chlorophenyl)(3-nitrophenyl)methanone | - | Fe / HCl | This compound |

Synthetic Routes to Related Aminobenzophenones as Precursors

The synthesis of the target molecule often relies on the initial preparation of related aminobenzophenone structures. Several key strategies have been developed for this purpose, each with distinct advantages and mechanistic underpinnings.

Transformation Pathways from Acyl Hydrazides via Aryne Intermediates

A notable method for the formation of 2-aminobenzophenones involves the transformation of readily accessible acyl hydrazides. rsc.orgresearchgate.netgoogle.com This process unfolds in a two-step sequence that begins with a molecular rearrangement mediated by an aryne intermediate, followed by a one-pot addition-elimination procedure. rsc.orgresearchgate.netgoogle.com The acyl hydrazides, which can be synthesized from aldehydes or activated amides, serve as stable precursors. rsc.orgnih.gov The reaction of an acyl hydrazide with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), leads to the formation of a 2-hydrazobenzophenone intermediate. rsc.org Subsequent cleavage of the N-N bond, which can be achieved without resorting to costly metal hydrogenation, yields the desired protected 2-aminobenzophenone. rsc.orggoogle.com This methodology is valued for its tolerance of a wide array of functional groups on the aromatic rings. rsc.orgresearchgate.netgoogle.com

Palladium-Catalyzed Coupling Approaches for Ortho-Aminobenzophenones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of ortho-aminobenzophenones. One such approach involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. wikipedia.orgasianpubs.orgnih.gov This method is significant as it circumvents the need for protecting groups on the amino functionality, which can streamline the synthetic process. The reaction is typically catalyzed by a palladium(II) acetate/2,2'-bipyridine system and proceeds via a proposed mechanism involving desulfination to form an aryl-palladium species. wikipedia.org This intermediate then coordinates with the cyano group of the 2-aminobenzonitrile, followed by carbopalladation and protonation to yield the o-aminobenzophenone. wikipedia.org The compatibility of this transformation with various functional groups makes it a versatile strategy for accessing a diverse range of aminobenzophenone precursors. wikipedia.orgasianpubs.orgnih.gov

Reduction of Nitro-Substituted Benzophenone Precursors

A classic and widely used method for the synthesis of aminobenzophenones is the reduction of their nitro-substituted counterparts. researchgate.netrsc.org This approach typically begins with a Friedel-Crafts acylation reaction between a nitro-substituted benzoyl chloride and an aromatic compound. researchgate.net For instance, the reaction of 2-nitrobenzoyl chloride with benzene or a substituted benzene in the presence of a Lewis acid catalyst yields a nitrobenzophenone intermediate. researchgate.net The critical subsequent step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., the Bechamp reduction), or through catalytic hydrogenation using catalysts like Raney nickel. researchgate.netrsc.orgresearchgate.net A related strategy involves the reduction of 2,1-benzisoxazoles, which can be formed from the reaction of a nitrobenzene (B124822) derivative with phenylacetonitrile. nih.gov The reduction of the benzisoxazole ring with reagents like iron in acetic acid also furnishes the corresponding 2-aminobenzophenone. nih.gov

Regioselective Introduction of Chloro and Amino Functional Groups

The specific placement of the chloro and amino groups on the benzophenone scaffold is crucial for the identity and properties of this compound. The synthesis of this compound relies on regioselective reactions to ensure the correct substitution pattern.

The introduction of the amino group at the 3-position of the phenyl ring is often achieved by first introducing a nitro group, which is a meta-directing group, and subsequently reducing it. For example, the nitration of benzotrichloride (B165768) leads to the formation of meta-nitrobenzoic acid with high selectivity. researchgate.net This intermediate can then be converted to the corresponding benzoyl chloride and coupled with another aromatic ring. The final step in introducing the amino group is the reduction of the nitro group, which retains the meta-positioning. researchgate.net

The placement of the chlorine atom at the 2-position of the other phenyl ring is typically dictated by the choice of starting material. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a related heterocyclic compound, utilizes 2-chlorobenzoyl chloride in the initial acylation step. This readily available reagent ensures that the chlorine atom is positioned ortho to the carbonyl group in the final product. The synthesis of other chlorinated benzophenone derivatives also commonly employs chlorinated benzoyl chlorides as precursors.

Novel Synthetic Approaches and Advanced Reaction Chemistry

The field of organic synthesis is continually advancing, leading to the development of new and more efficient methods for constructing complex molecules like this compound.

Cross-Coupling Reactions in the Construction of Benzophenone Scaffolds

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a prominent example used in the synthesis of benzophenone scaffolds. This reaction can be employed to couple an arylboronic acid with an aryl halide, providing a direct route to unsymmetrical biaryl ketones. For instance, the reaction of a substituted bromobenzoyl chloride with a phenylboronic acid in the presence of a palladium catalyst and a base can yield a benzophenone derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on either aromatic ring, making it a powerful tool for creating diverse benzophenone libraries.

Chemoselective Hydrogenation Techniques for Aminobenzophenones

The synthesis and modification of aminobenzophenones, such as this compound, often require precise control over reactive functional groups. Chemoselective hydrogenation is a critical technique in this context, allowing for the targeted reduction of one functional group while preserving others within the same molecule. For aminobenzophenones, the primary goals of chemoselective hydrogenation typically involve either the reduction of a nitro group to an amine without affecting the ketone or the reduction of the ketone to a secondary alcohol without altering the amino group or aromatic rings.

The challenge in the hydrogenation of aminobenzophenones lies in the presence of multiple reducible functionalities. The carbonyl group of the benzophenone core, the amino group, and any other substituents on the aromatic rings can all potentially interact with the catalyst and hydrogen source. Therefore, the choice of catalyst, solvent, temperature, and hydrogen pressure is paramount to achieving the desired selectivity.

Catalytic Systems for Selective Reductions

Various catalytic systems have been developed for the selective hydrogenation of functional groups relevant to aminobenzophenones. Heterogeneous catalysts are widely employed due to their ease of separation and recyclability.

Palladium-based Catalysts : Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for the hydrogenation of nitro groups to amines. nih.gov This process is highly efficient and selective, making it a standard method for synthesizing aminobenzophenones from their nitrobenzophenone precursors. The selectivity arises from the strong adsorption of the nitro group onto the palladium surface, facilitating its reduction over the less reactive carbonyl group under mild conditions.

Nickel-based Catalysts : Raney nickel is another effective catalyst for the hydrogenation of benzophenone to benzhydrol. epa.govacs.org It is a cost-effective option and can be highly selective for the reduction of the carbonyl group. acs.org However, its reactivity can sometimes lead to over-reduction or side reactions if the conditions are not carefully controlled. In the synthesis of aminobenzophenones from nitro precursors, Raney nickel can also be used for the reduction of the nitro group. google.com

Platinum-based Catalysts : Platinum on carbon (Pt/C) is also utilized for the hydrogenation of benzophenones. epa.gov It often exhibits different selectivity profiles compared to palladium and nickel, and its application depends on the specific substrate and desired outcome.

Bimetallic Nanoparticles : Recent research has explored the use of bimetallic nanoparticles, such as palladium-nickel, to enhance chemoselectivity. researchgate.net These catalysts can exhibit synergistic effects between the two metals, leading to improved catalytic activity and selectivity that may not be achievable with monometallic catalysts. researchgate.net

The selection of the appropriate catalyst and reaction conditions is crucial for directing the hydrogenation to the desired functional group. The following table summarizes common catalysts and their applications in the selective reduction of functional groups pertinent to aminobenzophenones.

Table 1: Catalysts for Chemoselective Hydrogenation in Aminobenzophenone Synthesis

| Catalyst | Target Functional Group | Typical Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Pd/C | Nitro | Nitrobenzophenone | Aminobenzophenone | High selectivity for nitro group reduction, mild reaction conditions. |

| Raney Ni | Carbonyl | Benzophenone | Benzhydrol | Cost-effective, effective for carbonyl reduction. epa.govacs.org |

| Nitro | Nitrobenzophenone | Aminobenzophenone | Can be used for nitro group reduction. google.com | |

| Pt/C | Carbonyl | Benzophenone | Benzhydrol | Offers alternative selectivity to Pd and Ni. epa.gov |

| Pd-Ni Bimetallic | Nitro | Nitrobenzyl ethers | Aminobenzyl ethers | High efficiency and selectivity due to synergistic effects. researchgate.net |

Mechanistic Considerations

The mechanism of chemoselective hydrogenation on the surface of a heterogeneous catalyst is a complex process involving several steps. For the hydrogenation of a carbonyl group, a widely accepted model is the Langmuir-Hinshelwood mechanism. epa.govacs.org In this model, both hydrogen and the benzophenone substrate are adsorbed onto the catalyst surface. The reaction then proceeds through the stepwise addition of adsorbed hydrogen atoms to the adsorbed carbonyl group, ultimately leading to the formation of the corresponding alcohol, which then desorbs from the surface.

The chemoselectivity of the process is determined by the relative adsorption strengths and reaction rates of the different functional groups present in the molecule. For instance, in the hydrogenation of a nitrobenzophenone using Pd/C, the nitro group is preferentially adsorbed and reduced over the carbonyl group.

Influence of Reaction Parameters

The outcome of a chemoselective hydrogenation reaction is highly dependent on the reaction conditions.

Solvent : The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. epa.gov Alcohols such as methanol, ethanol, and 2-propanol are commonly used. epa.govacs.org

Hydrogen Pressure : The pressure of hydrogen gas affects the concentration of hydrogen on the catalyst surface and can influence the reaction rate and selectivity. epa.gov

Temperature : Temperature plays a critical role in the reaction kinetics. epa.gov Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of byproducts.

Catalyst Loading : The amount of catalyst used can impact the reaction rate. epa.gov

The following table provides examples of reaction conditions for the hydrogenation of benzophenone, which serves as a model for the carbonyl reduction in aminobenzophenones.

Table 2: Reaction Conditions for the Hydrogenation of Benzophenone to Benzhydrol

| Catalyst | Solvent | Temperature (K) | Hydrogen Pressure (kPa) | Reference |

|---|---|---|---|---|

| Raney Nickel | 2-Propanol | 323-343 | 800-2200 | epa.govacs.org |

| Pd/BaSO₄ | 2-Propanol | - | - | epa.gov |

| Pd/C | 2-Propanol | - | - | epa.gov |

| Pt/C | 2-Propanol | - | - | epa.gov |

| Pd/CaCO₃ | 2-Propanol | - | - | epa.gov |

Structural Characterization and Conformational Analysis of 3 Aminophenyl 2 Chlorophenyl Methanone

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic study for (3-Aminophenyl)(2-chlorophenyl)methanone has not been reported, a theoretical analysis allows for predictions regarding its solid-state structure.

Crystallographic System and Space Group Determination

Without experimental data, the crystallographic system and space group cannot be definitively stated. However, substituted benzophenones commonly crystallize in centrosymmetric space groups within monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁, Pbca) systems. researchgate.net The final determined system and space group would depend on the molecule's ability to pack efficiently, guided by the interplay of intermolecular forces.

Table 1: Predicted Crystallographic Parameters for this compound (Note: These are hypothetical values based on common findings for similar organic molecules and are not derived from experimental data.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Z (Molecules per unit cell) | 4 or 8 |

Elucidation of Molecular Geometry and Conformation in the Solid State

Dihedral Angle Analysis of Aromatic Rings

A key feature of benzophenone (B1666685) derivatives is the non-coplanar arrangement of the two phenyl rings with respect to the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogens (or substituents) of the rings. In this compound, the presence of a bulky chlorine atom at an ortho-position is expected to induce a significant dihedral angle between the 2-chlorophenyl ring and the plane of the carbonyl group. The 3-aminophenyl ring would also be twisted out of the carbonyl plane. Dihedral angles in related substituted benzophenones can range from 30° to over 60°. researchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure features a hydrogen bond donor (the -NH₂ group) and acceptors (the carbonyl oxygen and the chlorine atom). An intramolecular hydrogen bond between the amino group and the carbonyl oxygen is not sterically feasible due to the meta-position of the amino group. However, weak intramolecular interactions, such as C-H···O or C-H···Cl contacts, might occur, influencing the final conformation. The primary role of the amino group's hydrogen atoms is predicted to be in forming intermolecular hydrogen bonds.

Analysis of Crystal Packing and Supramolecular Interactions

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the most significant of these is expected to be intermolecular hydrogen bonding involving the amino group. The N-H protons of the amino group can form hydrogen bonds with the carbonyl oxygen of neighboring molecules (N-H···O), leading to the formation of chains or dimeric motifs.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule. The predicted spectroscopic data for this compound are based on the characteristic signals of its constituent functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify functional groups based on their vibrational frequencies. Key expected absorption bands for this molecule are summarized below.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Carbonyl) | Stretch | 1640 - 1680 |

| C=C (Aromatic) | Stretch | 1580 - 1620 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 700 - 800 |

The carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment. The presence of the electron-donating amino group may slightly lower this frequency compared to unsubstituted benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons. Due to the substitution patterns, the protons on both rings would appear as complex multiplets in the typical aromatic region (approximately 6.5-8.0 ppm). The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms, unless there is accidental overlap. The carbonyl carbon signal would be the most downfield, expected in the range of 190-200 ppm. The carbon atoms attached to the chlorine and nitrogen atoms would also have characteristic chemical shifts influenced by the electronegativity and electronic effects of these substituents.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 190 - 200 |

| C-NH₂ | 145 - 155 |

| C-Cl | 130 - 140 |

| Aromatic Carbons | 115 - 140 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information on the electronic transitions within the molecule. Benzophenones typically exhibit two main absorption bands: a strong band around 250 nm corresponding to a π→π* transition and a weaker, longer-wavelength band around 330-350 nm corresponding to a forbidden n→π* transition of the carbonyl group. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in these absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 231.68 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 231. nih.govappchemical.com The isotopic pattern of this peak would reveal the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

The primary fragmentation pathways for benzophenones involve cleavage at the bonds adjacent to the carbonyl group. nih.govresearchgate.net This would lead to characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity |

| 231/233 | [C₁₃H₁₀ClNO]⁺ (Molecular Ion) |

| 140/142 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) |

| 120 | [C₇H₆N]⁺ (Fragment from aminophenyl ring) |

| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 92 | [C₆H₆N]⁺ (Aminophenyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on its two aromatic rings and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carbonyl (-C=O) groups.

The protons on the 3-aminophenyl ring are anticipated to appear at relatively higher fields (lower ppm values) compared to those on the 2-chlorophenyl ring, due to the shielding effect of the amino group. The protons of the 2-chlorophenyl ring will show a more complex pattern downfield due to the deshielding effects of the chlorine atom and the adjacent carbonyl group. A broad singlet, typically in the range of 3.5-5.0 ppm, is expected for the two protons of the primary amine group; its exact position can vary with solvent and concentration. The aromatic region, from approximately 6.6 to 7.8 ppm, would contain a series of multiplets representing the seven aromatic protons.

Based on analyses of similar structures like (2-Chlorophenyl)(phenyl)methanone and 3'-aminoacetophenone, the predicted assignments are detailed in the table below. rsc.orgnih.govchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' (aminophenyl) | ~7.0-7.1 | t | ~1.8 |

| H-4' (aminophenyl) | ~6.8-6.9 | ddd | ~8.0, 2.4, 1.0 |

| H-5' (aminophenyl) | ~7.2-7.3 | t | ~7.8 |

| H-6' (aminophenyl) | ~6.9-7.0 | ddd | ~7.6, 1.8, 1.0 |

| H-3/H-4/H-5/H-6 (chlorophenyl) | ~7.3-7.8 | m | - |

| -NH₂ | ~3.5-5.0 | br s | - |

Note: 't' denotes triplet, 'ddd' denotes doublet of doublet of doublets, 'm' denotes multiplet, and 'br s' denotes broad singlet. Assignments for the chlorophenyl ring are grouped due to expected signal overlap.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Thirteen distinct signals are expected for this compound. The carbonyl carbon signal is characteristically found in the downfield region of the spectrum, typically around 194-196 ppm. The carbon attached to the electron-donating amino group (C-3') will be shielded and appear at a lower chemical shift compared to the other aromatic carbons, while the carbon attached to the chlorine atom (C-2) will be deshielded. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents.

The predicted chemical shifts, informed by data from related benzophenone derivatives, are summarized below. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195.0 |

| C-1 (chlorophenyl) | ~138.5 |

| C-2 (chlorophenyl) | ~131.0 |

| C-3 (chlorophenyl) | ~130.0 |

| C-4 (chlorophenyl) | ~128.5 |

| C-5 (chlorophenyl) | ~131.5 |

| C-6 (chlorophenyl) | ~127.0 |

| C-1' (aminophenyl) | ~137.0 |

| C-2' (aminophenyl) | ~118.0 |

| C-3' (aminophenyl) | ~147.0 |

| C-4' (aminophenyl) | ~117.5 |

| C-5' (aminophenyl) | ~129.5 |

| C-6' (aminophenyl) | ~121.0 |

Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Mode Characterization

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group is expected to show two distinct stretching bands: an asymmetric stretch around 3450-3400 cm⁻¹ and a symmetric stretch around 3350-3300 cm⁻¹. A strong, sharp absorption band for the carbonyl (C=O) group of the diaryl ketone is anticipated around 1660-1640 cm⁻¹, with its frequency lowered from a typical ketone value due to conjugation with both aromatic rings. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region, a C-N stretching band around 1340-1250 cm⁻¹, and a C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 - 3400 | Medium |

| N-H Stretch (symmetric) | 3350 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (ketone) | 1660 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1340 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by the benzophenone chromophore, which is modified by the presence of the amino group (an auxochrome) and the chloro group. The amino group, with its lone pair of electrons, can participate in resonance with the aromatic system, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic system, likely in the 250-300 nm range. A weaker, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is also anticipated, likely appearing as a shoulder above 350 nm. nih.govresearchgate.net

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π→π | ~260-290 |

| n→π | ~360-380 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₁₃H₁₀ClNO), the calculated molecular weight is approximately 231.68 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 231. A characteristic isotopic peak [M+2]⁺ at m/z 233, with an intensity of about one-third of the [M]⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern is dominated by α-cleavage on either side of the carbonyl group. Key fragment ions would include:

[M - Cl]⁺: Loss of a chlorine radical.

[C₇H₄ClO]⁺ (m/z 139/141): Formed by cleavage of the bond between the carbonyl carbon and the aminophenyl ring, representing the 2-chlorobenzoyl cation.

[C₇H₆NO]⁺ (m/z 120): Formed by cleavage of the bond between the carbonyl carbon and the chlorophenyl ring, representing the 3-aminobenzoyl cation.

[C₆H₄Cl]⁺ (m/z 111/113): Loss of the aminobenzoyl radical.

[C₆H₅NH₂]⁺ (m/z 92): Loss of the chlorobenzoyl radical.

| m/z | Predicted Ion Fragment | Notes |

|---|---|---|

| 231/233 | [C₁₃H₁₀ClNO]⁺ | Molecular ion [M]⁺, showing Cl isotope pattern |

| 139/141 | [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation |

| 120 | [C₇H₆NO]⁺ | 3-aminobenzoyl cation |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 92 | [C₆H₆N]⁺ | Aminophenyl fragment cation |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C₁₃H₁₀ClNO. This serves as a fundamental confirmation of the compound's elemental composition and purity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 67.39 |

| Hydrogen (H) | 4.35 |

| Chlorine (Cl) | 15.30 |

| Nitrogen (N) | 6.04 |

| Oxygen (O) | 6.91 |

Theoretical and Computational Investigations of 3 Aminophenyl 2 Chlorophenyl Methanone

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ripublication.com It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with a good balance of accuracy and computational cost. ripublication.comsci-hub.se Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p) to achieve reliable results. sci-hub.sescispace.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the minimum energy conformation of a molecule. For benzophenone (B1666685) derivatives, a key structural feature is the twisting of the two phenyl rings relative to the central carbonyl group. scihorizon.com In the case of (3-Aminophenyl)(2-chlorophenyl)methanone, the two phenyl rings are not coplanar. The dihedral angles between the phenyl rings and the carbonyl bridge are significant due to steric hindrance and electronic effects.

In a study of the related compound 2-amino-5-chlorobenzophenone (B30270), DFT calculations revealed that the substituted benzene (B151609) ring is slightly distorted, with bond lengths adjacent to the amino group substitution being longer than other C-C bonds in the ring. scihorizon.com Similar effects would be expected for this compound, where the amino and chloro substituents influence the geometry. The optimized structure typically shows good agreement with experimental data from X-ray crystallography, with minor deviations attributed to the fact that theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data reflects the solid state with intermolecular interactions. sci-hub.senih.gov

Table 1: Representative Theoretical Bond Parameters for Substituted Benzophenones

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Carbonyl group | ~1.21 - 1.25 Å |

| C-N Bond Length | Amino group to phenyl ring | ~1.39 - 1.41 Å |

| C-Cl Bond Length | Chloro group to phenyl ring | ~1.74 - 1.76 Å |

| C-C-C Bond Angle | Within phenyl rings | ~118 - 121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. researchgate.netschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This energy gap is also associated with the ability for intramolecular charge transfer (ICT) within the molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups facilitates ICT.

Table 2: Representative FMO Energies and Energy Gaps from DFT Calculations

Note: Values are illustrative based on similar aromatic ketones.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Represents electron-donating ability |

| ELUMO | -1.5 to -2.5 eV | Represents electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~4.0 eV | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trrasayanjournal.co.in The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate the most negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. dergipark.org.tr

Blue regions represent the most positive potential, which is electron-poor, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amino group. nih.gov

Green and yellow regions correspond to intermediate or near-zero potential. dergipark.org.tr

The MEP map for this molecule would clearly show the localization of negative potential on the carbonyl oxygen and the delocalization of positive potential on the amine protons, providing a visual guide to its intermolecular interaction sites. rasayanjournal.co.in

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. ripublication.comijacskros.com These parameters provide a theoretical framework for understanding electron transfer processes. ijacskros.com

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. A high ionization energy indicates high stability. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. Molecules with high electron affinity are better electron acceptors. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 3: Calculated Quantum Chemical Parameters

Note: This table provides representative values based on DFT calculations for analogous compounds. ripublication.comrasayanjournal.co.in

| Parameter | Formula | Typical Value | Interpretation |

|---|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | ~6.0 eV | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | ~2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I+A)/2 | ~4.0 eV | Electron attracting tendency |

| Chemical Hardness (η) | η = (I-A)/2 | ~2.0 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/η | ~0.5 eV⁻¹ | Measure of polarizability |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. sci-hub.cat Benzophenone derivatives, particularly those with electron-donating and electron-accepting groups, are known to exhibit NLO activity. scihorizon.com

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-harmonic generation (SHG). scihorizon.com Computational DFT methods can reliably predict these properties. The presence of the amino group (donor) and the carbonyl group (acceptor) connected through the π-conjugated phenyl system in this compound creates a donor-π-acceptor (D-π-A) structure. This configuration facilitates intramolecular charge transfer upon excitation, which is a key requirement for a high β value.

Calculations for related aminobenzophenones have shown that they possess large first hyperpolarizability values, often many times that of a standard reference material like urea (B33335). dergipark.org.tr The computed β value for this compound is expected to be significant, suggesting its potential as a material for NLO applications. scihorizon.comsci-hub.cat

Computational Modeling of Reaction Mechanisms and Kinetics (General applicability to methanones)

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For the broader class of methanones (specifically benzophenones), computational studies have provided detailed insights into their well-known photochemical reactions. nih.gov

Upon UV irradiation, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state is a highly reactive species. DFT can be used to model the potential energy surfaces of subsequent reactions, such as:

Hydrogen Atom Abstraction: Triplet benzophenone can abstract a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical. DFT calculations can determine the transition state and activation energy for this process, revealing its kinetics and thermodynamics. researchgate.netacs.org

Quenching Mechanisms: DFT studies can explore how the triplet state is quenched. For example, the reaction of triplet benzophenone with benzene involves the addition of the carbonyl oxygen to the arene, a process accompanied by significant charge transfer. nih.gov

Photohydration: In aqueous solutions, computational models can investigate complex reaction pathways like protonation of the triplet state followed by hydration reactions. acs.org

By mapping these reaction pathways, DFT provides a molecular-level understanding of the intermediates and transition states involved, which is often difficult to obtain through experimental means alone. researchgate.net

Transition State Characterization and Reaction Pathway Elucidation

A thorough search of scientific databases and computational chemistry literature did not yield specific studies focused on the transition state characterization or the elucidation of reaction pathways for the formation or subsequent reactions of this compound. Characterization of a transition state involves the computational determination of its geometry, energy, and vibrational frequencies, which are essential for confirming it as a true first-order saddle point on the potential energy surface connecting reactants and products.

For a comprehensive understanding, theoretical studies would typically model the reaction, for instance, a nucleophilic substitution or a coupling reaction leading to the formation of the benzophenone core. This would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. The energy profile of such a pathway provides the activation energy, which is a critical parameter for predicting reaction rates. However, no such detailed reaction coordinate analyses or transition state geometries for this compound have been published.

Derivatization and Synthetic Utility of 3 Aminophenyl 2 Chlorophenyl Methanone in Organic Synthesis

(3-Aminophenyl)(2-chlorophenyl)methanone as a Versatile Synthetic Intermediate

This compound belongs to the aminobenzophenone class of compounds, which are recognized as crucial scaffolds and versatile intermediates in medicinal and organic chemistry. acs.orgasianpubs.org The structure, featuring three distinct reactive sites—the aromatic amino group, the ketone carbonyl, and two different aromatic rings—provides a platform for diverse chemical modifications. This multifunctionality allows for the construction of a wide array of more complex molecules, including various heterocyclic systems and pharmacologically active agents. acs.orgrsc.org For instance, the general class of aminobenzophenones serves as precursors for the synthesis of compounds evaluated for antimitotic and anti-inflammatory activities. acs.orgacs.org Specifically, 3-aminobenzophenone (B1265706) derivatives have been utilized as building blocks for creating racemic benzophenone (B1666685) ureas and chiral photoaffinity labeling probes, highlighting their importance in the development of new pharmaceutical and research tools. sigmaaldrich.comlookchem.com The strategic manipulation of the functional groups in this compound enables its use in building molecular libraries for drug discovery and in the synthesis of fine chemicals.

Synthesis and Characterization of Novel Derivatives from the Core Compound

The core structure of this compound allows for selective chemical transformations at its three primary functional regions: the amino group, the chlorophenyl ring, and the ketone carbonyl group.

The primary aromatic amino group is a potent nucleophile and a key site for derivatization. Its reactivity allows for the introduction of a wide range of substituents, fundamentally altering the molecule's properties. Common transformations include acylation, alkylation, diazotization, and condensation reactions. For example, the reaction with isocyanates or acyl chlorides yields urea (B33335) or amide derivatives, respectively, which can introduce new functionalities and potential biological activities. acs.orgsigmaaldrich.com Palladium-catalyzed coupling reactions can also be employed to form new C-N bonds, linking the aminophenyl moiety to other aromatic systems. acs.org Condensation with aldehydes or ketones can produce imine (Schiff base) derivatives, which are themselves useful intermediates for further synthesis. mdpi.com

| Reaction Type | Reagent(s) | Product Class |

| Acylation (Amide Formation) | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | N-Acyl aminobenzophenone |

| Urea Formation | Isocyanate (R-NCO) | N-Aryl-N'-benzoyl urea |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl aminobenzophenone |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | (3-Halophenyl/cyanophenyl)(2-chlorophenyl)methanone |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine / Schiff Base |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | Diaryl amine |

The chlorine atom on the second aromatic ring, while generally unreactive, can be substituted or coupled under specific catalytic conditions. Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is typically challenging and requires harsh conditions. masterorganicchemistry.comlibretexts.org However, the development of modern cross-coupling chemistry provides powerful tools for functionalizing this C-Cl bond. Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govtaylorandfrancis.com These reactions are crucial for elaborating the molecular scaffold, enabling the connection of the chlorophenyl ring to various alkyl, alkenyl, alkynyl, or aryl groups. organic-chemistry.org The success of these couplings often depends on the use of specialized ligands that can facilitate the oxidative addition of the palladium catalyst to the inert C-Cl bond. nih.gov

| Reaction Type | Reagent(s) | Product Class |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | Biphenyl or Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Ligand, Base | Diaryl amine or N-Aryl alkylamine derivative |

| Heck Coupling | Alkene, Pd Catalyst, Base | Stilbene derivative |

| Stille Coupling | Organostannane, Pd Catalyst | Biphenyl or related derivative |

The benzophenone carbonyl group is an electrophilic center that undergoes a variety of characteristic reactions. It can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165), or to a methylene (B1212753) (CH₂) group via Wolff-Kishner or Clemmensen reduction. acs.org The carbonyl group readily condenses with primary amines and their derivatives. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines produces hydrazones. lookchem.com These derivatives are often stable, crystalline solids. Furthermore, the ketone functionality can serve as a key element in the construction of heterocyclic rings. A classic example involving a related aminobenzophenone is the Friedländer annulation, where an o-aminobenzophenone reacts with a compound containing an α-methylene ketone to form a quinoline (B57606) ring system. chemrevlett.com

| Reaction Type | Reagent(s) | Product Class |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (3-Aminophenyl)(2-chlorophenyl)methanol |

| Reduction to Methylene | H₂NNH₂, KOH (Wolff-Kishner) | 3-Amino-2'-chlorodiphenylmethane |

| Oxime Formation | Hydroxylamine (NH₂OH) | Benzophenone oxime derivative |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or Phenylhydrazine | Benzophenone hydrazone derivative |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 1,1-Diaryl alkene derivative |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary alcohol |

Strategic Elaboration of Molecular Scaffolds Using this compound

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the aromatic rings of this compound. The position of the incoming electrophile is governed by the directing effects of the substituents already present on each ring. msu.edulibretexts.org

On the Aminophenyl Ring: This ring contains a powerful activating, ortho-, para-directing amino group (-NH₂) at position 3 and a deactivating, meta-directing (2-chlorobenzoyl) group at position 1. youtube.com

The amino group strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

The benzoyl group directs to the positions meta to it (position 5).

The strongly activating nature of the amino group dominates the reaction, making this ring highly susceptible to electrophilic attack. msu.edu Therefore, substitution is overwhelmingly favored on this ring at positions 2, 4, and 6. Steric hindrance from the adjacent bulky benzoyl group may reduce the yield of the 2-substituted isomer compared to the 4- and 6-substituted products.

On the Chlorophenyl Ring: This ring contains a deactivating, ortho-, para-directing chloro group (-Cl) at position 2' and is attached to the deactivating carbonyl carbon. The entire (3-aminobenzoyl) substituent acts as a deactivating, meta-directing group.

The chloro group directs incoming electrophiles to positions 4' and 6'.

The benzoyl substituent directs to positions 3' and 5'.

Both substituents on this ring are deactivating, making it significantly less reactive towards electrophiles than the aminophenyl ring. libretexts.org Consequently, electrophilic substitution would be expected to occur selectively on the activated aminophenyl ring.

Nucleophilic Reactions of the Carbonyl Functionality in Complex Syntheses

The carbonyl group of this compound represents a key site for nucleophilic attack, enabling a variety of chemical transformations crucial for the construction of more complex molecular architectures. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing properties of the attached aromatic rings and the oxygen atom, makes it susceptible to reactions with a wide range of nucleophiles. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While specific documented examples of complex syntheses originating from the carbonyl group of this compound are not extensively reported in publicly available scientific literature, the reactivity of this functional group can be inferred from the well-established chemistry of benzophenones and related aminobenzophenones.

A significant area where the reactivity of aminobenzophenones is exploited is in the synthesis of heterocyclic compounds, particularly benzodiazepines. Although these syntheses typically utilize the isomeric 2-aminobenzophenones, the reaction principles highlight the utility of the carbonyl group in cyclization reactions. For instance, the synthesis of prazepam involves the initial acylation of the amino group of 2-amino-5-chlorobenzophenone (B30270), followed by reduction of the carbonyl to a secondary alcohol using a reducing agent like lithium aluminum hydride. wikipedia.org This alcohol is then re-oxidized to a ketone before subsequent steps leading to the benzodiazepine (B76468) ring system. wikipedia.org This sequence underscores the accessibility of the carbonyl group to nucleophilic attack by hydride reagents, a common and fundamental transformation.

Another important reaction of the carbonyl group is its condensation with amines or hydrazines to form imines or hydrazones, respectively. These reactions are often key steps in the synthesis of various heterocyclic systems. For example, the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine forms an oxime, which is a crucial intermediate in the synthesis of chlordiazepoxide. wikipedia.org This initial reaction at the carbonyl group is followed by cyclization and further elaboration to yield the final benzodiazepine structure. wikipedia.org Similarly, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one proceeds through a nucleophilic attack of hydrazine on the carbonyl group of a benzoxazinone (B8607429) precursor, leading to a ring-opening and subsequent intramolecular cyclization to form the quinazolinone ring. While the starting material is not this compound, this illustrates a common strategy where the carbonyl functionality is a key player in the formation of complex heterocyclic frameworks.

The carbonyl group of this compound is also a potential substrate for Grignard and Wittig reactions, which are powerful methods for carbon-carbon bond formation. In a Grignard reaction, an organomagnesium halide would add to the carbonyl carbon to form a tertiary alcohol after acidic workup. This alcohol could then serve as a versatile intermediate for further synthetic transformations. The Wittig reaction, on the other hand, would convert the carbonyl group into an alkene, providing a route to vinyl-substituted derivatives. researchgate.net The specifics of these reactions, such as yields and stereoselectivity, would be influenced by the steric and electronic properties of the starting benzophenone.

The following table summarizes the potential nucleophilic reactions at the carbonyl group of this compound and the expected products, based on the general reactivity of ketones.

| Reaction Type | Nucleophile/Reagent | Intermediate/Product Type | Potential Synthetic Utility |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | Introduction of a hydroxyl group, precursor for further functionalization. |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol | Formation of a new C-C bond, increasing molecular complexity. |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene | Conversion of a carbonyl to a C=C double bond. |

| Condensation | Hydrazine (H₂NNH₂), Hydroxylamine (NH₂OH) | Hydrazone, Oxime | Formation of C=N bonds, intermediates for heterocyclic synthesis. |

It is important to note that the presence of the amino group in the meta position can influence the reactivity of the carbonyl group. While it does not participate directly in the initial nucleophilic attack in the same way an ortho-amino group would in cyclization reactions, its electronic effects can modulate the electrophilicity of the carbonyl carbon. Furthermore, the amino group itself is a nucleophile and may require protection in certain reaction schemes to prevent unwanted side reactions, a common strategy in multi-step organic synthesis.

Q & A

Q. What synthetic methodologies are optimal for preparing (3-aminophenyl)(2-chlorophenyl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-chlorobenzene reacts with a suitably substituted acyl chloride (e.g., 3-aminobenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (40–60°C), stoichiometry (1:1.2 molar ratio of aromatic substrate to acyl chloride), and catalyst loading (10–15 mol%). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high purity (>95%). Structural validation requires NMR (¹H/¹³C) and MS, with characteristic signals for the aminophenyl (δ 6.5–7.2 ppm) and chlorophenyl (δ 7.3–7.8 ppm) groups .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably distinguish this compound from structural analogs?

- ¹H NMR : The aminophenyl group shows broad singlet(s) for NH₂ (δ 4.8–5.2 ppm, exchangeable with D₂O) and aromatic protons split into multiplets due to meta-substitution. The chlorophenyl group exhibits deshielded protons (δ 7.3–7.8 ppm) with coupling patterns indicative of ortho-chloro substitution.

- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O ketone), ~3350 cm⁻¹ (N-H stretch), and 750 cm⁻¹ (C-Cl).

- MS : Molecular ion peak at m/z 247 (M⁺), with fragmentation patterns showing loss of Cl (M-35) and NH₂ (M-16). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the common reactivity patterns of this compound in substitution or reduction reactions?

The aminophenyl group acts as a directing group for electrophilic substitution (e.g., nitration at the para position), while the chlorophenyl group undergoes nucleophilic aromatic substitution (e.g., with amines under Pd catalysis). Reduction of the ketone with NaBH₄/LiAlH₄ yields the secondary alcohol, though steric hindrance may require elevated temperatures (50–70°C). Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures intermediate control .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides precise bond lengths and angles. For example, the C=O bond length typically measures ~1.22 Å, while the C-Cl bond is ~1.74 Å. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonds between NH₂ and ketone groups) and packing motifs. Twinning or disorder in crystals may require iterative refinement with SHELXE .

Q. What computational strategies predict the electronic properties and potential bioactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces, highlighting nucleophilic regions at the NH₂ group. Molecular docking (AutoDock Vina) against targets like COX-2 or kinases assesses binding affinity (ΔG < -7 kcal/mol suggests strong interaction). Comparative SAR studies with analogs (e.g., 2-chlorophenyl vs. 4-chlorophenyl substitution) reveal steric and electronic influences on activity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Systematic validation is critical:

- Reproduce reactions under strictly controlled conditions (inert atmosphere, anhydrous solvents).

- Cross-validate NMR data with DEPT-135/HSQC to assign quaternary carbons.

- Reanalyze impurities via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect byproducts like diacylated derivatives. Discrepancies may arise from solvent polarity effects on reaction pathways or crystallographic disorder in SC-XRD data .

Q. What advanced analytical methods quantify trace impurities or degradation products in this compound?

High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization identifies impurities at ppm levels (e.g., oxidation byproducts at m/z 263). For degradation studies, accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-PDA detects hydrolyzed or dimerized products. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures purity >99% .

Methodological Notes

- Crystallography : Use SHELXL for refinement and Mercury for void analysis (e.g., solvent-accessible volumes >5% suggest lattice instability) .

- Synthetic Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) optimize multi-variable reactions .

- Data Reproducibility : Archive raw spectral data (FID files for NMR) and crystallographic .cif files in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.